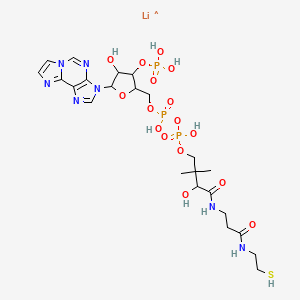
N-(Methyl-d3)-N'-nitrosopiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Methyl-d3)-N’-nitrosopiperazine is a deuterated derivative of N-nitrosopiperazine, a compound known for its applications in various scientific fields. The deuterium substitution at the methyl group enhances the compound’s stability and provides unique properties that are valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methyl-d3)-N’-nitrosopiperazine typically involves the reaction of N-(Methyl-d3)-amine with piperazine under nitrosation conditions. The process begins with the preparation of N-(Methyl-d3)-amine, which can be synthesized by reacting nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to form N-(Methyl-d3)-amine .
Industrial Production Methods
Industrial production of N-(Methyl-d3)-N’-nitrosopiperazine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Methyl-d3)-N’-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitroso derivatives, while reduction results in amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Methyl-d3)-N’-nitrosopiperazine has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including mass spectrometry.
Biology: Employed in studies involving metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of other deuterated compounds and as a reference standard in quality control processes
Wirkmechanismus
The mechanism of action of N-(Methyl-d3)-N’-nitrosopiperazine involves its interaction with biological molecules. The deuterium substitution affects the compound’s metabolic stability and reactivity. It targets specific enzymes and pathways, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-nitrosopiperazine: The non-deuterated analog of N-(Methyl-d3)-N’-nitrosopiperazine.
N-(Methyl-d3)-pyridazine-3-carboxamide: Another deuterated compound with similar applications in research and industry.
Uniqueness
N-(Methyl-d3)-N’-nitrosopiperazine is unique due to its deuterium substitution, which enhances its stability and provides distinct properties compared to its non-deuterated analogs. This makes it particularly valuable in applications requiring high precision and stability, such as analytical chemistry and pharmacokinetic studies.
Eigenschaften
CAS-Nummer |
1184974-41-1 |
|---|---|
Molekularformel |
C5H11N3O |
Molekulargewicht |
132.181 |
IUPAC-Name |
1-nitroso-4-(trideuteriomethyl)piperazine |
InChI |
InChI=1S/C5H11N3O/c1-7-2-4-8(6-9)5-3-7/h2-5H2,1H3/i1D3 |
InChI-Schlüssel |
CEAIOKFZXJMDAS-FIBGUPNXSA-N |
SMILES |
CN1CCN(CC1)N=O |
Synonyme |
1-(Methyl-d3)-4-nitrosopiperazine; 1-Nitroso-4-(methyl-d3)piperazine; N-Nitroso-N’-(methyl-d3)piperazine; NSC 523886-d3; _x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


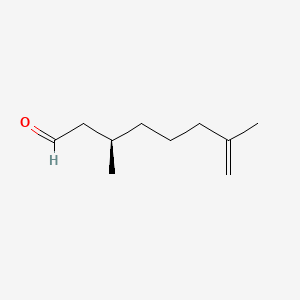

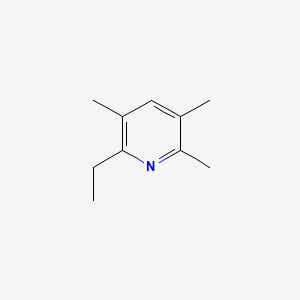
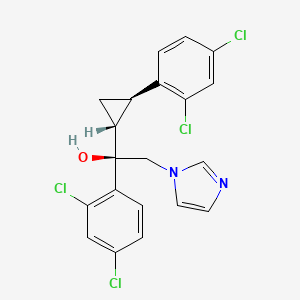
![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)
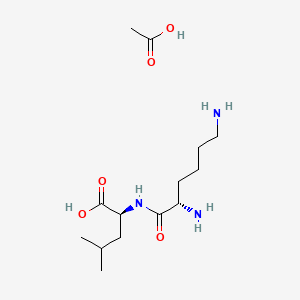
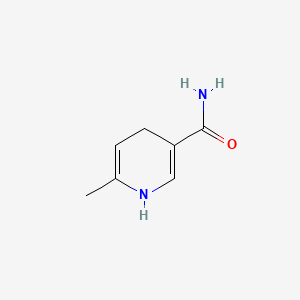
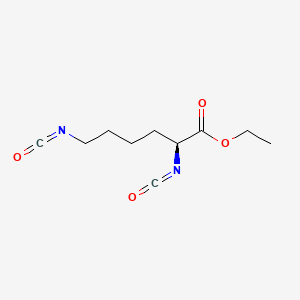
![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)
